Chlorohydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorohydroxyacetic acid is an organic compound that belongs to the family of carboxylic acids. It is characterized by the presence of both a hydroxyl group (-OH) and a chlorine atom attached to the acetic acid backbone. This compound is known for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorohydroxyacetic acid can be synthesized through several methods:
Hydrolysis of Chloroacetyl Chloride: This method involves the reaction of chloroacetyl chloride with water, resulting in the formation of this compound.
Oxidation of Chlorohydroxyethanol: Another method involves the oxidation of chlorohydroxyethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods:
Chlorination of Glycolic Acid: Industrially, this compound can be produced by the chlorination of glycolic acid in the presence of a suitable catalyst. This method is efficient and yields a high purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form glycolic acid and other oxidized products.
Reduction: It can be reduced to form chlorohydroxyethanol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form glycolic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), ammonia (NH3).
Major Products Formed:
Glycolic Acid: Formed through oxidation or substitution reactions.
Chlorohydroxyethanol: Formed through reduction reactions.
Scientific Research Applications
Chlorohydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of herbicides, insecticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of chlorohydroxyacetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Oxidative Stress: this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
DNA Interaction: It can interact with DNA, causing mutations and affecting gene expression.
Comparison with Similar Compounds
Chlorohydroxyacetic acid can be compared with other similar compounds such as:
Chloroacetic Acid: Both compounds contain a chlorine atom, but this compound has an additional hydroxyl group, making it more reactive.
Glycolic Acid: this compound can be converted to glycolic acid through substitution reactions. Glycolic acid lacks the chlorine atom and is less reactive.
Dichloroacetic Acid: This compound has two chlorine atoms, making it more acidic and reactive compared to this compound.
Uniqueness: this compound’s unique combination of a hydroxyl group and a chlorine atom provides it with distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Properties
CAS No. |
175276-29-6 |
---|---|
Molecular Formula |
C2H3ClO3 |
Molecular Weight |
110.49 g/mol |
IUPAC Name |
2-chloro-2-hydroxyacetic acid |
InChI |
InChI=1S/C2H3ClO3/c3-1(4)2(5)6/h1,4H,(H,5,6) |
InChI Key |
SORBEIKZIPTJRS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.